Pyridazine, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(4-(2-(trifluoromethyl)phenoxy)-1-piperidinyl)-
Pyridazine, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(4-(2-(trifluoromethyl)phenoxy)-1-piperidinyl)-
MF-438 is a potent and orally bioavailable SCD inhibitor. MF-438 exhibits good pharmacokinetics and metabolic stability, thereby serving as a valuable tool for further understanding the role of SCD inhibition in biological and pharmacological models of diseases related to metabolic disorders. Co-treatment with cisplatin and MF-438 reverts upregulation of CSCs markers, strongly synergizes in the inhibition of 3D spheroids formation and induces CSCs apoptosis.
Brand Name:
Vulcanchem
CAS No.:
921605-87-0
VCID:
VC0535334
InChI:
InChI=1S/C19H18F3N5OS/c1-12-23-26-18(29-12)15-6-7-17(25-24-15)27-10-8-13(9-11-27)28-16-5-3-2-4-14(16)19(20,21)22/h2-7,13H,8-11H2,1H3
SMILES:
CC1=NN=C(S1)C2=NN=C(C=C2)N3CCC(CC3)OC4=CC=CC=C4C(F)(F)F
Molecular Formula:
C19H18F3N5OS
Molecular Weight:
421.4 g/mol
Pyridazine, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(4-(2-(trifluoromethyl)phenoxy)-1-piperidinyl)-
CAS No.: 921605-87-0
Inhibitors
VCID: VC0535334
Molecular Formula: C19H18F3N5OS
Molecular Weight: 421.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 921605-87-0 |
---|---|
Product Name | Pyridazine, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(4-(2-(trifluoromethyl)phenoxy)-1-piperidinyl)- |
Molecular Formula | C19H18F3N5OS |
Molecular Weight | 421.4 g/mol |
IUPAC Name | 2-methyl-5-[6-[4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl]pyridazin-3-yl]-1,3,4-thiadiazole |
Standard InChI | InChI=1S/C19H18F3N5OS/c1-12-23-26-18(29-12)15-6-7-17(25-24-15)27-10-8-13(9-11-27)28-16-5-3-2-4-14(16)19(20,21)22/h2-7,13H,8-11H2,1H3 |
Standard InChIKey | NVUJDKDVOZVALT-UHFFFAOYSA-N |
SMILES | CC1=NN=C(S1)C2=NN=C(C=C2)N3CCC(CC3)OC4=CC=CC=C4C(F)(F)F |
Canonical SMILES | CC1=NN=C(S1)C2=NN=C(C=C2)N3CCC(CC3)OC4=CC=CC=C4C(F)(F)F |
Appearance | Solid powder |
Description | MF-438 is a potent and orally bioavailable SCD inhibitor. MF-438 exhibits good pharmacokinetics and metabolic stability, thereby serving as a valuable tool for further understanding the role of SCD inhibition in biological and pharmacological models of diseases related to metabolic disorders. Co-treatment with cisplatin and MF-438 reverts upregulation of CSCs markers, strongly synergizes in the inhibition of 3D spheroids formation and induces CSCs apoptosis. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | MF 438 MF-438 MF438 cpd |
Reference | 1: Pisanu ME, Noto A, De Vitis C, Morrone S, Scognamiglio G, Botti G, Venuta F, 2: Léger S, Black WC, Deschenes D, Dolman S, Falgueyret JP, Gagnon M, Guiral S, |
PubChem Compound | 16042458 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume